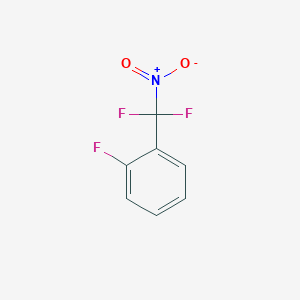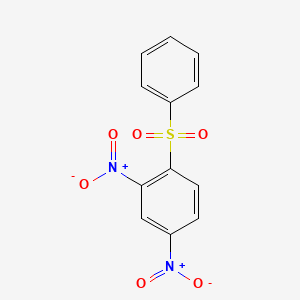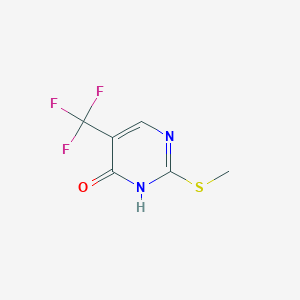
2-(Aminomethyl)-5-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-5-fluoroaniline is an organic compound with the molecular formula C7H9FN2 It features an aniline structure substituted with an aminomethyl group at the second position and a fluorine atom at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-5-fluoroaniline typically involves the following steps:
Nitration and Reduction: The starting material, 5-fluoroaniline, undergoes nitration to form 5-fluoro-2-nitroaniline. This intermediate is then reduced to 2-amino-5-fluoroaniline.
Aminomethylation: The 2-amino-5-fluoroaniline is subjected to aminomethylation using formaldehyde and a suitable amine source, such as ammonium chloride, under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and catalytic processes are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, or reduce other functional groups present in derivatives of this compound.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are frequently used.
Substitution: Halogenation reagents, nitrating mixtures, and sulfonation agents are used under controlled temperature and solvent conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-(Aminomethyl)-5-fluoroaniline finds applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, dyes, and polymers.
Biology: Serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential in drug development, particularly in the design of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-(Aminomethyl)-5-fluoroaniline exerts its effects depends on its specific application:
Molecular Targets: In biological systems, it may interact with enzymes, receptors, or nucleic acids, altering their function or activity.
Pathways Involved: The compound can modulate signaling pathways, enzyme activity, or gene expression, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-(Aminomethyl)aniline: Lacks the fluorine atom, resulting in different reactivity and properties.
5-Fluoro-2-nitroaniline: An intermediate in the synthesis of 2-(Aminomethyl)-5-fluoroaniline, with distinct chemical behavior due to the nitro group.
2-(Aminomethyl)-4-fluoroaniline: Similar structure but with the fluorine atom at the fourth position, leading to different chemical and biological properties.
Propriétés
Numéro CAS |
733736-89-5 |
|---|---|
Formule moléculaire |
C7H9FN2 |
Poids moléculaire |
140.16 g/mol |
Nom IUPAC |
2-(aminomethyl)-5-fluoroaniline |
InChI |
InChI=1S/C7H9FN2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4,9-10H2 |
Clé InChI |
MNTHXTVSTMCXJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)N)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Phenylquinazolin-4-yl)sulfanyl]acetic acid](/img/structure/B12113650.png)
![2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B12113654.png)

![5-[(3-Chloro-2-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12113663.png)



![5-hydrazino-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B12113690.png)

![Ethyl 5-(4-methoxyphenyl)-7-methyl-2-((3-methylthiophen-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12113692.png)

![Hexanoic acid, 6-[[(2-nitrophenyl)thio]amino]-](/img/structure/B12113702.png)


